molecular formula C13H13BrN2O2 B14157577 [4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone CAS No. 382619-98-9

[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone

Cat. No.: B14157577
CAS No.: 382619-98-9
M. Wt: 309.16 g/mol
InChI Key: PSWXULULFFXBAS-UHFFFAOYSA-N
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Description

[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dihydropyrazolyl moiety, and a methyloxirane ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of [4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent under controlled conditions.

    Synthesis of the dihydropyrazolyl moiety: This involves the reaction of hydrazine with an appropriate diketone to form the dihydropyrazole ring.

    Formation of the methyloxirane ring: This step typically involves the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Coupling of intermediates: The final step involves coupling the bromophenyl, dihydropyrazolyl, and methyloxirane intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxirane ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the bromophenyl group or the dihydropyrazolyl moiety, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

  • Oxidized derivatives of the methyloxirane ring.
  • Reduced forms of the bromophenyl or dihydropyrazolyl groups.
  • Substituted products with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a potential lead compound in drug discovery.

Medicine: : The compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further medicinal chemistry studies.

Industry: : In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which [4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions, while the methyloxirane ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    [4-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    [4-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone: Similar structure but with a methyl group instead of bromine.

Uniqueness: : The presence of the bromine atom in [4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine, fluorine, or methyl groups can influence the compound’s chemical behavior and interactions with other molecules.

Properties

CAS No.

382619-98-9

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone

InChI

InChI=1S/C13H13BrN2O2/c1-13(7-18-13)12(17)11-10(6-15-16-11)8-3-2-4-9(14)5-8/h2-5,10,15H,6-7H2,1H3

InChI Key

PSWXULULFFXBAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)C2=NNCC2C3=CC(=CC=C3)Br

solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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